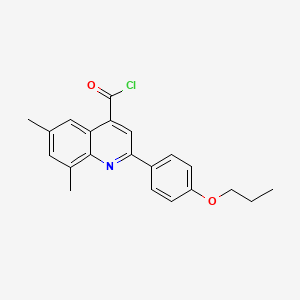

6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

6,8-dimethyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-4-9-25-16-7-5-15(6-8-16)19-12-18(21(22)24)17-11-13(2)10-14(3)20(17)23-19/h5-8,10-12H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFNFTLVXVVATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid or ester

Step 1: Formation of 6,8-Dimethylquinoline-4-carboxylic acid

Starting from 3,5-dimethyl aniline derivatives and appropriate aldehydes or ketones, a Friedländer synthesis can be employed to build the quinoline ring with methyl substitutions at 6 and 8. The carboxylic acid group at position 4 can be introduced by using malonic acid derivatives or via oxidation of methyl groups at position 4.Step 2: Introduction of the 4-propoxyphenyl substituent

A phenol derivative with a propoxy group at the para position can be synthesized by alkylation of 4-hydroxyphenyl compounds with propyl bromide or iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. This propoxyphenyl moiety is then attached to the quinoline nucleus at position 2 via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution if the quinoline has a suitable leaving group.

Conversion to Carbonyl Chloride

Step 3: Conversion of the carboxylic acid to carbonyl chloride

The quinoline-4-carboxylic acid derivative is treated with phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the corresponding acyl chloride. The reaction is typically monitored by thin layer chromatography (TLC) and completed within a few hours.-

- Reagent: POCl3 or SOCl2

- Temperature: reflux (~70-80 °C)

- Time: 2–5 hours

- Solvent: sometimes neat or in solvents like dichloromethane or chloroform

- Workup: Excess reagent is removed under reduced pressure, and the product is purified by recrystallization or chromatography.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Friedländer quinoline synthesis | 3,5-Dimethylaniline + ketone/aldehyde, acid catalyst | 6,8-Dimethylquinoline core with carboxylic acid at position 4 |

| 2 | Alkylation of phenol | 4-Hydroxyphenyl derivative + propyl bromide, K2CO3, DMF, reflux | 4-Propoxyphenyl derivative |

| 3 | Coupling to quinoline | Pd-catalyzed Suzuki coupling or nucleophilic substitution | 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |

| 4 | Conversion to acyl chloride | POCl3 or SOCl2, reflux | This compound |

Experimental Data and Analysis

Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC):

TLC is used to monitor reaction progress, typically employing solvent systems such as hexane:ethyl acetate (4:6 or 6:4) to separate starting materials and products.Spectroscopic Characterization:

- 1H NMR and 13C NMR: Confirm the presence of methyl groups at positions 6 and 8, the propoxy substituent on the phenyl ring, and the quinoline framework.

- Mass Spectrometry (HR-ESI-MS): Confirms molecular weight and the presence of chlorine (characteristic isotope pattern).

- Infrared Spectroscopy (IR): Shows characteristic acyl chloride stretch near 1800 cm⁻¹.

Yield and Purification

- Yields for the alkylation and coupling steps are generally high (70–90%), depending on reaction conditions and purity of reagents.

- The final acyl chloride is often purified by recrystallization from solvents such as ethanol or methanol or by silica gel chromatography.

Summary Table of Preparation Conditions

| Preparation Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Quinoline core synthesis | Friedländer reaction, acidic catalyst | 60–80 | Methyl groups introduced at 6,8 positions |

| Phenol alkylation | Propyl bromide, K2CO3, DMF, reflux | 85–95 | Formation of 4-propoxyphenyl derivative |

| Coupling to quinoline | Pd catalyst, base, solvent (e.g., DMF) | 70–90 | Suzuki or nucleophilic substitution |

| Acid to acyl chloride conversion | POCl3 or SOCl2, reflux | 80–95 | Monitored by TLC, purified by recrystallization |

Research Findings and Considerations

- The use of phosphorus oxychloride (POCl3) is preferred for the conversion of carboxylic acids to acyl chlorides due to its efficiency and cleaner reaction profile compared to thionyl chloride, which can produce more side products.

- Alkylation of phenols to introduce the propoxy group is best performed under anhydrous conditions with potassium carbonate as a base to avoid side reactions such as elimination or over-alkylation.

- Cross-coupling reactions require careful selection of catalysts and ligands to achieve high regioselectivity and yield in attaching the 4-propoxyphenyl group at position 2 of the quinoline.

- Purification steps are critical to remove residual halogenating agents and to ensure the stability of the acyl chloride, which is moisture sensitive.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Conditions: Typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

Major Products Formed

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Carboxylic Acid: Formed by hydrolysis

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, structural modifications of quinoline derivatives have shown promising results against various cancer cell lines, potentially due to their ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .

2. Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activity. Research has demonstrated that compounds similar to 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride can effectively inhibit the growth of bacteria and fungi. This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

3. Cholinesterase Inhibition

One of the notable applications of quinoline derivatives is their role as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The compound has shown potential in inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and improving cognitive function .

Material Science Applications

1. Organic Electronics

The unique electronic properties of quinoline derivatives make them suitable candidates for applications in organic electronics. They can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to transport charge efficiently. The structural characteristics of this compound allow for fine-tuning of its electronic properties, enhancing device performance .

2. Photovoltaic Applications

Studies have suggested that quinoline-based compounds can improve the efficiency of solar cells by acting as electron transport materials. Their ability to form stable thin films makes them ideal for use in flexible solar panels, which are gaining popularity due to their lightweight and adaptable nature .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as proteins or enzymes. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function. This reactivity makes it a valuable tool in proteomics and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Variations on the Phenyl Ring

The position of the propoxyphenyl substituent significantly influences physicochemical and biological properties:

Key Findings :

- The para-substituted target compound (4-propoxyphenyl) exhibits optimal electronic effects for downstream reactions, such as amide bond formation, due to reduced steric hindrance compared to ortho- or meta-substituted analogues .

- Ortho-substituted derivatives (e.g., QY-4398) may face challenges in crystallization due to distorted molecular packing .

Substituent Type Variations

Alkoxy vs. Alkyl Substituents

Key Findings :

- The propoxy group (ether) increases solubility in polar solvents compared to the alkyl chain in sc-337273, making the target compound more suitable for aqueous reaction conditions .

- Propyl-substituted analogues (e.g., sc-337273) may exhibit better membrane permeability but lower specificity in biological assays .

Halogen vs. Alkoxy Substituents

Key Findings :

- Chlorophenyl derivatives (e.g., C3) show higher reactivity in nucleophilic acyl substitution but may lack selectivity due to excessive electrophilicity .

- The propoxy group in the target compound balances reactivity and stability, making it preferable for controlled syntheses .

Efflux Pump Inhibition (EPI)

- The target compound’s structural analogue, 25f (a hydroxybenzamide derivative of 2-(4-propoxyphenyl)quinoline), demonstrated >65% inhibition of ethidium bromide efflux in S. aureus at 50 µM, highlighting the importance of the 4-propoxyphenyl motif .

- In contrast, methylthio- or trifluoromethyl-substituted quinolines (e.g., C5, C7) showed weaker EPI activity, emphasizing the critical role of the alkoxy group .

Cytotoxicity

- Styryl-substituted quinoline-4-carbonyl chlorides (e.g., 7a, 8b) exhibited moderate cytotoxicity (IC₅₀: 43.7–52.6 µg/mL) against HepG2 and HCT116 cell lines .

Biological Activity

6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a propoxyphenyl group and carbonyl chloride functionality. The structural characteristics contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Electrophilic Nature : The carbonyl chloride group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may alter the function or activity of the target molecules, impacting various biological pathways.

- Enzyme Inhibition : Similar quinoline derivatives have shown potential in inhibiting enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE), which are critical in inflammatory responses and neurodegenerative diseases respectively .

Antibacterial Activity

Quinoline derivatives have been extensively studied for their antibacterial properties. For instance, compounds similar to this compound have demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes. The mechanism often involves inhibition of bacterial DNA gyrase, leading to disruption of DNA replication .

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| 6-Fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline | S. aureus | 0.389 |

| 2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol | S. pyogenes | 0.328 |

Anticancer Activity

Research indicates that quinoline derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that certain quinoline derivatives inhibit cancer cell proliferation in vitro against breast cancer (MCF-7) and melanoma (G361) cell lines .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6-substituted quinolines | MCF-7 | 10.5 |

| Hybrid imidazole/quinoline derivatives | A498 (Renal Cancer) | 9.5 |

Anti-inflammatory Activity

Quinoline derivatives are also recognized for their anti-inflammatory effects. They may inhibit nitric oxide production in macrophages and downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various quinoline derivatives against multiple bacterial strains. Results indicated that modifications at the 6-position significantly enhanced potency against Gram-positive bacteria.

- Anticancer Potential : A series of novel quinoline derivatives were tested for their cytotoxic effects on cancer cell lines. The study highlighted that specific substitutions improved selectivity and efficacy against targeted cancer types.

- Mechanistic Insights : Investigations into the mechanism of action revealed that certain quinolines could act as dual inhibitors of COX enzymes, which play a role in inflammation and pain pathways.

Q & A

(Basic) What are the key considerations for synthesizing 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride in a laboratory setting?

Methodological Answer:

The synthesis of quinoline derivatives typically employs classical protocols such as the Gould–Jacob, Friedländer, or Skraup reactions, modified to accommodate substituents like the 4-propoxyphenyl and dimethyl groups. For example:

Substrate Preparation : Start with a pre-functionalized quinoline core (e.g., 6,8-dimethylquinoline) and introduce the 4-propoxyphenyl group via Suzuki-Miyaura coupling using a palladium catalyst .

Carbonyl Chloride Formation : Convert the carboxylic acid intermediate (if present) to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.